(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the pyrrolidine nitrogen: using tert-butoxycarbonyl (Boc) groups.
Formation of the pyrrolidine-2-carbonyl intermediate: through various coupling reactions.
Coupling with piperidine-4-carboxylic acid: under specific conditions to form the desired compound.
Deprotection of the Boc group: to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving piperidine derivatives.
Medicine: Potential use in drug development for targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid derivatives: Compounds with similar structural features but different substituents.
Pyrrolidine-2-carbonyl derivatives: Compounds with variations in the pyrrolidine ring or carbonyl group.
Uniqueness
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H26N2O5 |
---|---|
Molecular Weight |
326.39 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)18-8-4-5-12(18)13(19)17-9-6-11(7-10-17)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21) |
InChI Key |
RDAQBVAZAMAEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.